Ketone Ester
Ketone Ester
BD-AcAc2 is a ketone ester with anti-obesity and anticonvulsant activities. Oral administration of BD-AcAc2 (30% of total kcals) reduces body weight, food intake, and whole animal adiposity in mice fed an isocaloric diet. BD-AcAc2 (4 g/kg) increases the seizure threshold and blood levels of β-hydroxybutyrate in a rat model of seizures induced by pentylenetetrazole (PTZ;).
BD-AcAc 2, added in diet, could elevated mean blood ketone bodies of 3.5 mm and lowered plasma glucose, insulin, and leptin in animals; BD-AcAc 2 given orally would delay CNS-OT seizures in rats breathing hyperbaric oxygen.
BD-AcAc 2, added in diet, could elevated mean blood ketone bodies of 3.5 mm and lowered plasma glucose, insulin, and leptin in animals; BD-AcAc 2 given orally would delay CNS-OT seizures in rats breathing hyperbaric oxygen.
Brand Name:
Vulcanchem
CAS No.:
1208313-97-6
VCID:
VC0002096
InChI:
InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1
SMILES:
CC(CCOC(=O)CC(C)O)O
Molecular Formula:
C8H16O4
Molecular Weight:
176.21 g/mol
Ketone Ester
CAS No.: 1208313-97-6
Cat. No.: VC0002096
Molecular Formula: C8H16O4
Molecular Weight: 176.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | BD-AcAc2 is a ketone ester with anti-obesity and anticonvulsant activities. Oral administration of BD-AcAc2 (30% of total kcals) reduces body weight, food intake, and whole animal adiposity in mice fed an isocaloric diet. BD-AcAc2 (4 g/kg) increases the seizure threshold and blood levels of β-hydroxybutyrate in a rat model of seizures induced by pentylenetetrazole (PTZ;). BD-AcAc 2, added in diet, could elevated mean blood ketone bodies of 3.5 mm and lowered plasma glucose, insulin, and leptin in animals; BD-AcAc 2 given orally would delay CNS-OT seizures in rats breathing hyperbaric oxygen. |
|---|---|
| CAS No. | 1208313-97-6 |
| Molecular Formula | C8H16O4 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | [(3R)-3-hydroxybutyl] (3R)-3-hydroxybutanoate |
| Standard InChI | InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1 |
| Standard InChI Key | AOWPVIWVMWUSBD-RNFRBKRXSA-N |
| Isomeric SMILES | C[C@H](CCOC(=O)C[C@@H](C)O)O |
| SMILES | CC(CCOC(=O)CC(C)O)O |
| Canonical SMILES | CC(CCOC(=O)CC(C)O)O |
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